3,5-dimethoxy-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethoxy-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is part of the benzimidazole family, known for its diverse pharmacological activities .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . This interaction often results in changes at the molecular level, which can lead to various biological effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can vary widely, depending on the specific biological activity being exhibited.
Result of Action
It is known that indole derivatives can exhibit a variety of biological effects, depending on their specific activities . These effects can range from antiviral to anticancer effects, among others .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which share a similar structure, possess various biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3,5-dimethoxy-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide may have similar effects on cells.
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to multiple receptors, suggesting that this compound may interact with various biomolecules .
Temporal Effects in Laboratory Settings
It is known that indole derivatives can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that indole derivatives can have various biological activities, suggesting that this compound may have similar effects at different dosages .
Metabolic Pathways
It is known that indole derivatives can interact with various enzymes and cofactors .
Transport and Distribution
It is known that indole derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that indole derivatives can be directed to specific compartments or organelles .
Preparation Methods
The synthesis of 3,5-dimethoxy-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide typically involves starting materials such as 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The reaction conditions often include purification and analysis using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
3,5-dimethoxy-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities . Additionally, it has industrial applications, such as in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
3,5-dimethoxy-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide can be compared with other benzimidazole derivatives, such as 2,3-dimethoxybenzamide and 3-acetoxy-2-methylbenzamide . These compounds share similar structural features but may differ in their pharmacological activities and applications.
Properties
IUPAC Name |
3,5-dimethoxy-N-(2-methyl-1-phenylbenzimidazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-15-24-21-13-17(9-10-22(21)26(15)18-7-5-4-6-8-18)25-23(27)16-11-19(28-2)14-20(12-16)29-3/h4-14H,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKFEHDUQPHFAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)C4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.